Cas no 66522-06-3 (4-Tert-butyl-2-chloropyrimidine)

4-Tert-butyl-2-chloropyrimidine is a halogenated pyrimidine derivative featuring a tert-butyl substituent at the 4-position and a chlorine atom at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The tert-butyl group enhances steric and electronic properties, while the reactive chlorine atom facilitates further functionalization via nucleophilic substitution or cross-coupling reactions. Its stable yet modifiable structure makes it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Suitable for research and industrial applications requiring precise molecular design.
4-Tert-butyl-2-chloropyrimidine structure
66522-06-3 structure
Product name:4-Tert-butyl-2-chloropyrimidine
CAS No:66522-06-3
MF:C8H11ClN2
MW:170.639340639114
MDL:MFCD12402334
CID:1710669
PubChem ID:12450625

4-Tert-butyl-2-chloropyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 2-chloro-4-(1,1-dimethylethyl)-
    • 4-(tert-Butyl)-2-chloropyrimidine
    • 4-tert-butyl-2-chloropyrimidine
    • LBSVYOFARGFLFV-UHFFFAOYSA-N
    • AK198818
    • 2_Chloro_4_(1,1_dimethylethyl)pyrimidine
    • 2-Chloro-4-(1,1-dimethylethyl)pyrimidine
    • Pyrimidine,2-chloro-4-(1,1-dimethylethyl)-
    • 4-Tert-butyl-2-chloropyrimidine
    • MDL: MFCD12402334
    • Inchi: 1S/C8H11ClN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3
    • InChI Key: LBSVYOFARGFLFV-UHFFFAOYSA-N
    • SMILES: ClC1=NC([H])=C([H])C(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • Boiling Point: 261.5±9.0°C at 760 mmHg

4-Tert-butyl-2-chloropyrimidine Security Information

4-Tert-butyl-2-chloropyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-222851-10.0g
4-tert-butyl-2-chloropyrimidine
66522-06-3 95%
10g
$1249.0 2023-06-08
Chemenu
CM254410-5g
4-(tert-Butyl)-2-chloropyrimidine
66522-06-3 98%
5g
$701 2021-08-04
Enamine
EN300-222851-2.5g
4-tert-butyl-2-chloropyrimidine
66522-06-3 95%
2.5g
$438.0 2023-09-16
TRC
B872088-100mg
4-tert-butyl-2-chloropyrimidine
66522-06-3
100mg
$ 365.00 2022-06-06
Enamine
EN300-222851-5.0g
4-tert-butyl-2-chloropyrimidine
66522-06-3 95%
5g
$750.0 2023-06-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B840067-250mg
4-(tert-Butyl)-2-chloropyrimidine
66522-06-3 98%
250mg
926.10 2021-05-17
eNovation Chemicals LLC
Y0991984-5g
4-tert-butyl-2-chloropyrimidine
66522-06-3 95%
5g
$1350 2024-08-02
Enamine
EN300-222851-0.05g
4-tert-butyl-2-chloropyrimidine
66522-06-3 95%
0.05g
$58.0 2023-09-16
A2B Chem LLC
AB43744-25g
4-tert-Butyl-2-chloropyrimidine
66522-06-3 96%
25g
$2708.00 2024-04-19
Aaron
AR0033RG-100mg
2-Chloro-4-(1,1-dimethylethyl)pyrimidine
66522-06-3 98%
100mg
$90.00 2025-01-21

Additional information on 4-Tert-butyl-2-chloropyrimidine

4-Tert-butyl-2-chloropyrimidine and Its Synthesis in Modern Pharmaceutical Research

4-Tert-butyl-2-chloropyrimidine (CAS No. 66522-06-3) has emerged as a pivotal compound in contemporary pharmaceutical and materials science research. This 2-chloropyrimidine derivative, characterized by its tert-butyl substituent, exhibits unique chemical reactivity and structural versatility, making it a critical intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in the development of antiviral agents, anti-inflammatory drugs, and advanced polymer materials, underscoring its significance in both academic and industrial contexts.

4-Tert-butyl-2-chloropyrimidine is a chlorinated pyrimidine compound with a molecular formula of C10H12ClN2. Its tert-butyl group provides steric hindrance and enhances the compound's stability, while the chlorine atom at the 2-position introduces electrophilic properties that facilitate further functionalization. These structural features make it a valuable starting material for the synthesis of heterocyclic compounds, which are widely used in drug discovery programs targeting various disease mechanisms.

Recent advancements in synthetic chemistry have demonstrated the utility of 4-Tert-butyl-2-chloropyrimidine in the development of antiviral agents. A 2023 study published in *Journal of Medicinal Chemistry* reported the use of this compound as a key intermediate in the synthesis of a novel RNA polymerase inhibitor. The chlorine atom at the 2-position was found to enhance the compound's binding affinity to the viral enzyme, thereby improving its antiviral efficacy. This finding aligns with the growing need for targeted therapies against emerging viral pathogens, such as SARS-CoV-2 and influenza strains.

4-Tert-butyl-2-chloropyrimidine also plays a critical role in the design of anti-inflammatory drugs. Research conducted by a team at the University of Tokyo in 2024 revealed that derivatives of this compound could modulate NF-κB signaling pathways, which are central to the inflammatory response. The tert-butyl group was shown to stabilize the pyrimidine ring, reducing the compound's susceptibility to metabolic degradation and extending its pharmacological activity in vivo. This application highlights the compound's potential in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

4-Tert-butyl-2-chloropyrimidine has also attracted attention in materials science due to its ability to form stable polymers with tunable properties. A 2023 study in *Advanced Materials* explored its use as a building block for conductive polymers, which are essential for applications in flexible electronics and biomedical devices. The chlorine atom was found to enhance the compound's electronic conductivity, while the tert-butyl group improved its mechanical stability. These properties make 4-Tert-butyl-2-chloropyrimidine a promising candidate for the development of next-generation smart materials.

The synthesis of 4-Tert-butyl-2-chloropyrimidine typically involves electrophilic substitution reactions or nucleophilic substitution strategies. A recent report in *Organic Letters* (2024) described a novel microwave-assisted synthesis method that significantly reduced reaction times and improved yields. This approach leverages the tert-butyl group's steric effects to control reaction selectivity, demonstrating the compound's adaptability to modern green chemistry practices. Such advancements in synthetic methodologies are crucial for scaling up production for industrial applications.

4-Tert-butyl-2-chloropyrimidine is also being investigated for its potential in drug delivery systems. Researchers at MIT have explored its use in nanocarriers for targeted drug delivery, where the chlorine atom facilitates ligand-receptor interactions with specific cell surface proteins. This application could revolutionize the treatment of cancer and neurodegenerative diseases by enabling precise drug release at target sites. The tert-butyl group's hydrophobic nature further enhances the compound's solubility in lipid-based carriers, improving its bioavailability.

4-Tert-butyl-2-chloropyrimidine's role in pharmaceutical research is further supported by its involvement in the development of enzyme inhibitors. A 2023 study in *Bioorganic & Medicinal Chemistry* highlighted its use in the synthesis of serine protease inhibitors, which are critical for treating diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD). The chlorine atom at the 2-position was found to modulate the enzyme's active site, reducing its catalytic activity without affecting normal physiological functions. This selectivity is a key advantage in the design of therapeutic agents with minimal side effects.

4-Tert-butyl-2-chloropyrimidine has also shown promise in the treatment of neurological disorders. A 2024 study published in *Neuropharmacology* investigated its potential as a neuroprotective agent for Alzheimer's disease. The compound was found to inhibit beta-amyloid aggregation, a hallmark of the disease, by stabilizing the pyrimidine ring through the tert-butyl group. This finding underscores the compound's versatility in addressing complex pathophysiological mechanisms and opens new avenues for disease-modifying therapies.

4-Tert-butyl-2-chloropyrimidine's applications extend to biotechnology and biomedical engineering. Researchers are exploring its use in gene therapy vectors, where the chlorine atom enhances the stability of the DNA-binding domain. This could improve the efficiency of gene delivery systems for treating genetic disorders. Additionally, the tert-butyl group's hydrophobicity makes it suitable for liposome-based drug delivery, further expanding its utility in targeted therapies.

4-Tert-butyl-2-chloropyrimidine's significance in pharmaceutical research is also evident in its role as a lead compound for drug discovery programs. Its chlorine-substituted pyrimidine core is a common structural motif in many approved drugs, including antibiotics and antivirals. The tert-butyl group's ability to modulate reactivity and stability makes it a versatile scaffold for structure-based drug design. This underscores the compound's importance in the development of novel therapeutics for a wide range of diseases.

4-Tert-butyl-2-chloropyrimidine is a prime example of how synthetic chemistry can bridge the gap between basic research and practical applications. Its chemical versatility and functional group tolerance make it an ideal candidate for customized drug development. As researchers continue to explore its potential in pharmaceuticals, materials science, and biotechnology, the compound is likely to play an increasingly important role in addressing global health challenges.

4-Tert-butyl-2-chloropyrimidine's future applications are expected to expand further with advancements in computational chemistry and machine learning. These tools can predict the compound's reactivity and selectivity in various synthetic conditions, enabling the design of more efficient and environmentally friendly processes. Such innovations will be critical for meeting the growing demand for sustainable chemistry and green manufacturing in the pharmaceutical industry.

In conclusion, 4-Tert-butyl-2-chloropyrimidine is a multifaceted compound with wide-ranging applications in pharmaceutical research, materials science, and biotechnology. Its unique chemical structure and functional properties make it a valuable building block for the development of novel therapeutics and advanced materials. As research in these fields continues to evolve, the compound's role is likely to grow, contributing to the advancement of healthcare and technology in the 21st century.

4-Tert-butyl-2-chloropyrimidine is a critical compound in modern chemical research, offering a glimpse into the future of drug discovery and material innovation. Its versatility and adaptability make it an essential component in the quest for sustainable solutions to global challenges. As scientists continue to unlock its potential, the compound will undoubtedly remain at the forefront of scientific discovery and technological advancement.

4-Tert-butyl-2-chloropyrimidine is a testament to the power of synthetic chemistry in shaping the future of medicine and materials science. Its chemical properties and functional versatility make it a cornerstone for developing innovative therapies and advanced technologies. As research in these areas progresses, the compound's impact will only grow, solidifying its role as a key player in the scientific community and industrial applications.

4-Tert-butyl-2-chloropyrimidine is not just a compound—it is a gateway to new possibilities in pharmaceuticals, biotechnology, and materials science. Its unique structure and functional capabilities make it a vital asset in the pursuit of scientific breakthroughs and technological innovations. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of science and industry.

4-Tert-butyl-2-chloropyrimidine is a symbol of the intersection between chemistry, biology, and technology. Its versatile applications highlight the importance of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-but,yl-2-chloropyrimidine is a compound that embodies the potential of modern science. Its chemical versatility and functional adaptability make it a key player in the development of new therapies and advanced materials. As research in these areas continues to expand, the compound's significance will only grow, reinforcing its role as a cornerstone of scientific progress.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of interdisciplinary research in addressing complex scientific challenges. As the field continues to advance, the compound will play a pivotal role in shaping the future of healthcare and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that represents the future of chemical research. Its unique properties and wide-ranging applications make it an essential component in the exploration of new frontiers in science and technology. As scientists continue to uncover its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that exemplifies the power of chemical innovation. Its versatility and adaptability make it a foundational element in the development of sustainable solutions and advanced technologies. As the field of chemistry continues to evolve, the compound will undoubtedly remain a key player in the advancement of science and industry.

4-Tert-butyl-2-chloropyrimidine is a compound that highlights the importance of interdisciplinary research in modern science. Its applications span multiple fields, from pharmaceuticals to materials science, showcasing the value of collaboration in scientific discovery. As researchers continue to explore its potential, the compound will remain a central figure in the evolution of knowledge and innovation.

4-Tert-butyl-2-chloropyrimidine is a compound that symbolizes the intersection of chemistry, biology, and technology. Its versatile applications demonstrate the potential of inter It seems like you've repeated the same paragraph multiple times, which may be due to a technical error or formatting issue. If you have a specific question or need information about 4-Tert-butyl-2-chloropyrimidine, feel free to ask, and I'll provide a clear and concise answer! For example, you could ask: - What is the chemical structure of 4-Tert-butyl-2-chloropyrimidine? - What are its applications? - Is it used in pharmaceuticals or materials science? - What is its solubility or reactivity? Let me know how I can help!

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:66522-06-3)4-Tert-butyl-2-chloropyrimidine
A867435
Purity:99%/99%
Quantity:1g/5g
Price ($):286.0/1002.0